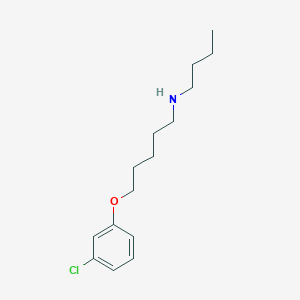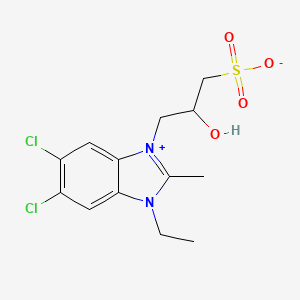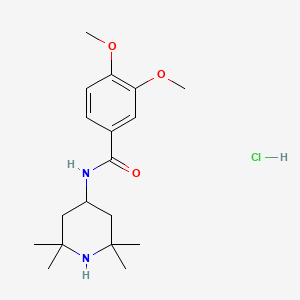
N-butyl-5-(3-chlorophenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(3-chlorophenoxy)-1-pentanamine, also known as B-35, is a chemical compound that has gained interest in scientific research due to its potential as a selective serotonin 2C receptor agonist. This compound has been synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been explored. In
Mécanisme D'action
N-butyl-5-(3-chlorophenoxy)-1-pentanamine acts as an agonist for the serotonin 2C receptor, which is a G protein-coupled receptor. Upon binding to this receptor, N-butyl-5-(3-chlorophenoxy)-1-pentanamine activates the G protein, leading to the activation of downstream signaling pathways. This activation of the serotonin 2C receptor has been shown to regulate mood, appetite, and anxiety.
Biochemical and Physiological Effects:
N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been shown to regulate food intake and body weight in animal studies. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in rodents. Additionally, N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been shown to have antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-butyl-5-(3-chlorophenoxy)-1-pentanamine is its high affinity for the serotonin 2C receptor, making it a potential candidate for investigating the role of this receptor in various physiological processes. However, one limitation of N-butyl-5-(3-chlorophenoxy)-1-pentanamine is its relatively low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
Future research on N-butyl-5-(3-chlorophenoxy)-1-pentanamine could involve investigating its potential as a treatment for mood disorders and obesity in humans. Additionally, further studies on the mechanism of action of N-butyl-5-(3-chlorophenoxy)-1-pentanamine could shed light on the role of the serotonin 2C receptor in various physiological processes. Furthermore, the development of more soluble analogs of N-butyl-5-(3-chlorophenoxy)-1-pentanamine could overcome the limitations of its low solubility.
Méthodes De Synthèse
The synthesis of N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been achieved through various methods, including the reaction of 3-chlorophenol with butylamine and 1-chloropentane. Another method involves the reaction of 3-chlorophenol with butylamine and 1-pentanone. The yield of N-butyl-5-(3-chlorophenoxy)-1-pentanamine from these methods has been reported to be around 70-80%.
Applications De Recherche Scientifique
N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been studied for its potential as a selective serotonin 2C receptor agonist. This receptor is involved in the regulation of mood, appetite, and anxiety. N-butyl-5-(3-chlorophenoxy)-1-pentanamine has shown to have a high affinity for this receptor, making it a potential candidate for the treatment of mood disorders and obesity. In addition, N-butyl-5-(3-chlorophenoxy)-1-pentanamine has also been studied for its potential as a tool for investigating the role of the serotonin 2C receptor in various physiological processes.
Propriétés
IUPAC Name |
N-butyl-5-(3-chlorophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-2-3-10-17-11-5-4-6-12-18-15-9-7-8-14(16)13-15/h7-9,13,17H,2-6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMNCYMFPXHHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![1-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228515.png)
![2-{[3-(4-chlorophenoxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5228528.png)
![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)

![ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)

![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide](/img/structure/B5228599.png)
